1-methyl-3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide is a complex organic compound featuring a pyrazole ring structure. Pyrazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 3-(1H-pyrazol-1-yl)propan-1-amine with methylating agents to form the desired product . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrazole ring.
Scientific Research Applications
1-methyl-3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-phenylpropylamine: This compound has a similar pyrazole structure but with different substituents.
BTTES: A water-soluble ligand used in copper-catalyzed azide-alkyne cycloaddition.
Uniqueness
1-methyl-3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide is unique due to its specific substituents and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C13H20N6O |
---|---|
Molecular Weight |
276.34 g/mol |
IUPAC Name |
2-methyl-5-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H20N6O/c1-8(2)19-7-10(9(3)16-19)6-15-12-5-11(13(14)20)18(4)17-12/h5,7-8H,6H2,1-4H3,(H2,14,20)(H,15,17) |
InChI Key |
BYNJPMDEMGMRTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC2=NN(C(=C2)C(=O)N)C)C(C)C |
Origin of Product |
United States |
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